

Measuring the Invisible: Application Notes and Protocols for 395 nm Light Intensity

Author: BenchChem Technical Support Team. **Date:** December 2025

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This document provides a detailed guide to various methods for accurately measuring the intensity of 395 nm ultraviolet (UV) light. Accurate measurement of light intensity is critical in a wide range of applications, including UV curing, photodegradation studies, spectroscopy, and cellular photoactivation experiments. This guide covers the principles, protocols, and quantitative data for the most common and effective techniques.

Overview of Measurement Methods

Several methods are available for quantifying 395 nm light intensity, each with its own advantages and limitations. The primary methods fall into two categories: electronic and chemical.

- **Electronic Methods:** These involve the use of photosensitive electronic components that convert light energy into an electrical signal. They offer real-time measurements and are highly sensitive.
 - **Photodiodes:** Semiconductor devices that generate a current proportional to the incident light intensity. They are compact, have a fast response time, and are available with specific sensitivities in the UVA range.
 - **Spectroradiometers:** These instruments measure the spectral power distribution of a light source, providing detailed information about the intensity at specific wavelengths,

including 395 nm. They are highly accurate but can be more complex and expensive.

- UV Radiometers/Power Meters: These are handheld or mounted devices specifically designed to measure the total UV irradiance (power per unit area) within a certain spectral range. Many are calibrated for specific LED wavelengths like 395 nm.
- Chemical Methods (Actinometry): This technique utilizes a chemical reaction with a known quantum yield (the number of molecules reacted per photon absorbed). By measuring the extent of the chemical change, the total number of photons, and thus the light intensity, can be calculated.
 - Potassium Ferrioxalate Actinometry: A classic and highly sensitive method that is effective in the UV and visible regions.
 - o-Nitrobenzaldehyde (ONB) Actinometry: A convenient method for the UVA range, as the quantum yield is relatively constant between 300 and 410 nm.

Data Presentation: Quantitative Comparison of Measurement Methods

The following tables summarize the key quantitative parameters for various instruments and chemical actinometers used to measure 395 nm light intensity.

Table 1: Specifications of UV Photodiodes for 395 nm Measurement

Parameter	Silicon Carbide (SiC) Photodiode	Gallium Nitride (GaN) Photodiode
Spectral Range	200 - 380 nm[1]	210 - 370 nm (UVA)
Peak Wavelength	~280 - 358 nm	~360 nm
Responsivity @ 395 nm	Lower than peak, but sensitive	Good
Dark Current	Very low (sub-fA range)[2]	Low
Response Time	Fast	Fast
Temperature Stability	Excellent (up to 170°C)[2]	Good
Visible Blindness	Near-perfect[2]	Good

Table 2: Specifications of Commercial UV Radiometers and Spectroradiometers

Instrument Type	Parameter	Typical Value/Range
UV Radiometer (for LED)	Spectral Range	340 - 420 nm[3][4]
	Irradiance Range	0 - 40,000 mW/cm²[3]
	Accuracy	±5% to ±10%[3]
	Resolution	1 mW/cm²[3]
	Calibration Wavelength	Often calibrated at 395 nm[3] [5]
Spectroradiometer	Wavelength Range	300 - 400 nm (or broader)[6]
	Wavelength Accuracy	±0.02 nm to ±1 nm[7]
	Wavelength Resolution	0.8 nm to 7 nm[6]
	Stray Light	< 0.1%
	Irradiance Calibration Uncertainty	±4% to ±10%[4]

Table 3: Quantum Yields for Chemical Actinometers near 395 nm

Actinometer	Wavelength (nm)	Quantum Yield (Φ)	Solvent
Potassium Ferrioxalate	366	1.26 ± 0.03 [8]	0.05 M H ₂ SO ₄
385	~1.2[9]	0.05 M H ₂ SO ₄	Acetonitrile
405	1.14	0.05 M H ₂ SO ₄	
o-Nitrobenzaldehyde	300 - 410	~0.5[10]	
365	0.41 - 0.5	Various organic solvents	

Experimental Protocols

Method 1: Measurement of 395 nm Light Intensity using a Photodiode

This protocol describes the use of a photodiode coupled with a transimpedance amplifier to measure the irradiance of a 395 nm light source.

Materials:

- UVA-sensitive photodiode (e.g., SiC or GaN based)
- Operational amplifier (Op-amp) with low input bias current (e.g., JFET or CMOS input)
- Feedback resistor (R_f)
- Feedback capacitor (C_f) (for stability)
- Power supply for the op-amp
- Digital multimeter or data acquisition system
- Optical components (e.g., diffuser, aperture) as needed

Protocol:

- Circuit Assembly:
 - Construct a transimpedance amplifier (TIA) circuit.[11][12][13] The photodiode is connected to the inverting input of the op-amp.
 - The feedback resistor (R_f) is connected between the inverting input and the output of the op-amp. The choice of R_f determines the gain of the amplifier. A larger resistance results in a higher output voltage for a given photocurrent.
 - A small feedback capacitor (C_f) in parallel with R_f is recommended to ensure the stability of the circuit and prevent oscillations.[13]
 - The non-inverting input of the op-amp is connected to ground.
- Calibration:
 - For absolute irradiance measurements, the photodiode and TIA circuit must be calibrated using a certified light source with a known irradiance at 395 nm.
 - Position the calibrated source at a fixed distance from the photodiode.
 - Measure the output voltage (V_{out}) from the TIA.
 - The calibration factor (CF) can be calculated as: $CF (W/cm^2/V) = \text{Known Irradiance } (W/cm^2) / V_{out} (V)$
- Measurement:
 - Position the photodiode at the desired measurement location, ensuring the light source is perpendicular to the photodiode's active area.
 - Turn on the 395 nm light source.
 - Measure the output voltage (V_{out}) from the TIA.
 - Calculate the irradiance (E) using the calibration factor: $E (W/cm^2) = V_{out} (V) * CF (W/cm^2/V)$

- Data Recording:
 - Record the measured voltage and calculated irradiance. For dynamic processes, use a data acquisition system to record the signal over time.

Method 2: Measurement of 395 nm Light Intensity using Chemical Actinometry (Potassium Ferrioxalate)

This protocol outlines the procedure for determining the photon flux of a 395 nm light source using the potassium ferrioxalate actinometer.

Materials:

- Potassium ferrioxalate ($\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$)
- Sulfuric acid (H_2SO_4), 0.05 M
- 1,10-phenanthroline solution
- Buffer solution (e.g., sodium acetate)
- Ferrous ammonium sulfate (for calibration curve)
- Quartz cuvettes
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Light source emitting at 395 nm
- Shutter or other means to control irradiation time

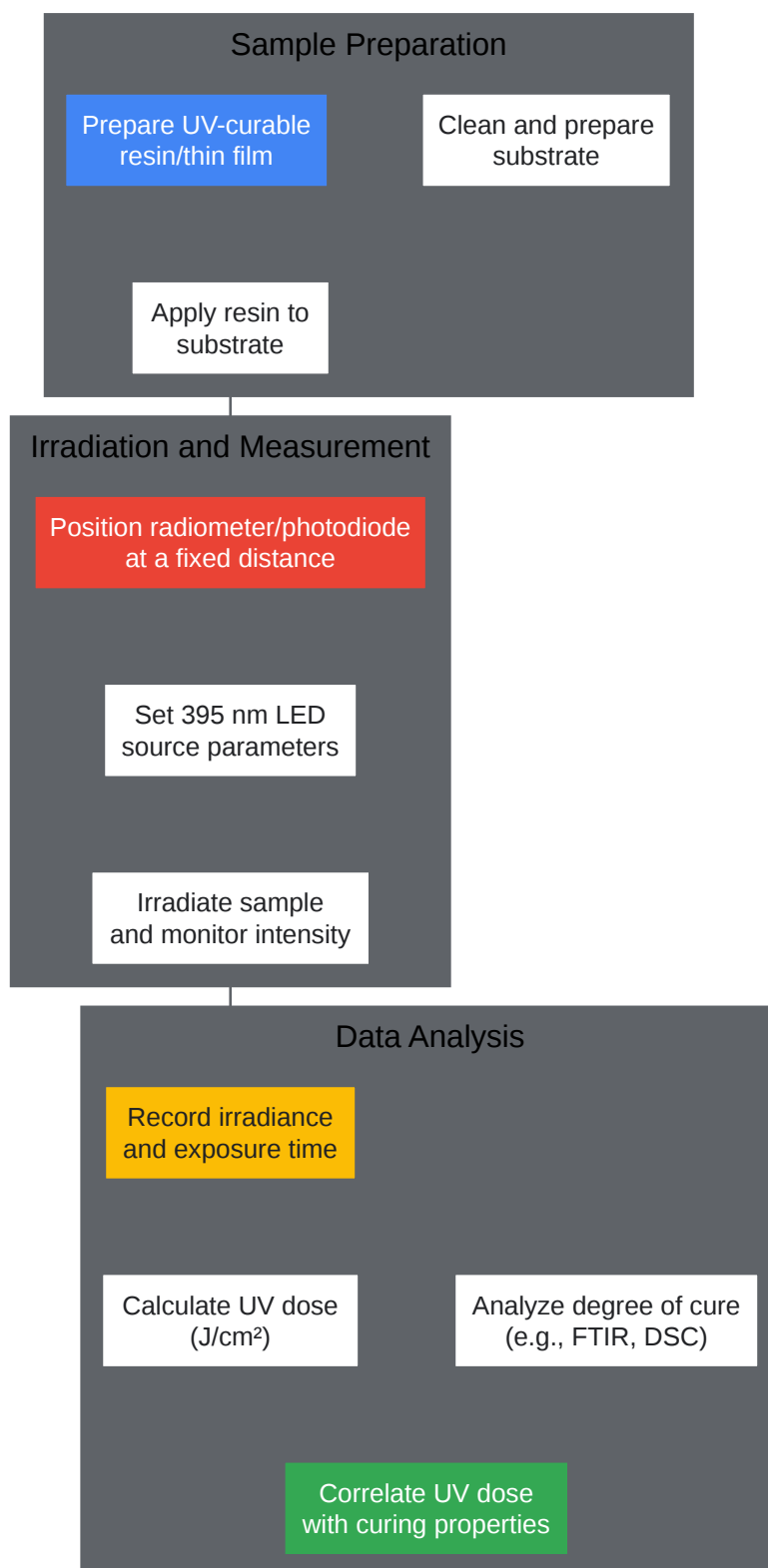
Protocol:

- Preparation of Actinometer Solution (e.g., 0.006 M):

- In a dark room or under a red safety light, dissolve an appropriate amount of potassium ferrioxalate in 0.05 M sulfuric acid. For example, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H_2SO_4 .
- Store the solution in a dark bottle wrapped in aluminum foil. The solution is light-sensitive and should be prepared fresh.[\[14\]](#)
- Irradiation:
 - Pipette a known volume of the actinometer solution into a quartz cuvette.
 - Place an identical volume of the solution in a separate cuvette and keep it in the dark (this will be the blank).
 - Irradiate the sample cuvette with the 395 nm light source for a precisely measured time (t). The irradiation time should be short enough to ensure that the conversion of Fe^{3+} to Fe^{2+} is less than 10%.
- Development of the Complex:
 - After irradiation, take a known aliquot from both the irradiated and the blank solutions and place them in separate volumetric flasks.
 - To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution.
 - Dilute to the mark with distilled water and mix well.
 - Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.
- Spectrophotometric Measurement:
 - Measure the absorbance of the irradiated and blank solutions at 510 nm using a UV-Vis spectrophotometer. The difference in absorbance (ΔA) is proportional to the amount of Fe^{2+} formed.
- Calculation of Photon Flux:

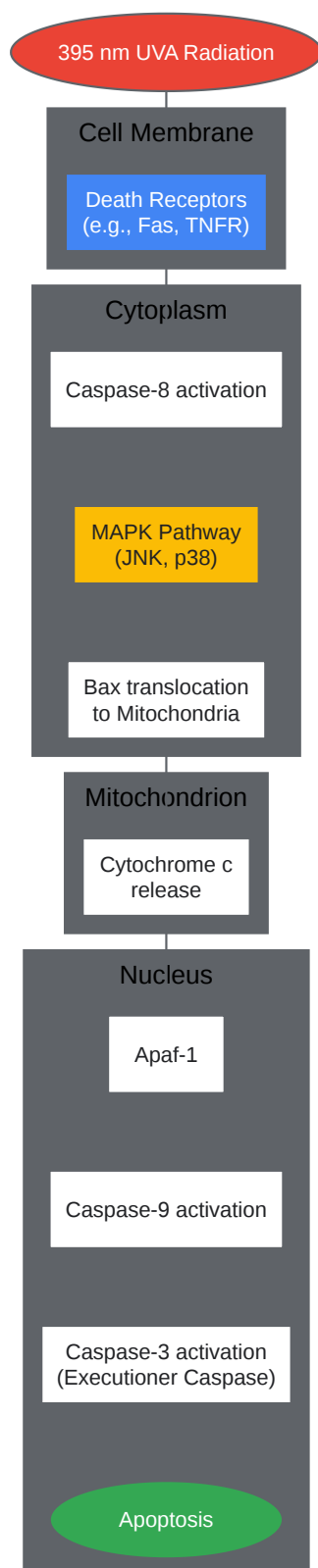
- The number of moles of Fe^{2+} formed ($n_{\text{Fe}^{2+}}$) can be calculated using the Beer-Lambert law: $n_{\text{Fe}^{2+}} = (\Delta A * V) / (\epsilon * l)$ where V is the total volume of the colored solution, ϵ is the molar absorptivity of the Fe^{2+} -phenanthroline complex at 510 nm (typically 11,100 $\text{M}^{-1}\text{cm}^{-1}$), and l is the path length of the cuvette.
- The photon flux (I_0) in moles of photons per second (Einsteins/s) can be calculated as: $I_0 = n_{\text{Fe}^{2+}} / (\Phi * t * f)$ where Φ is the quantum yield of the actinometer at 395 nm (use an interpolated value from Table 3), t is the irradiation time in seconds, and f is the fraction of light absorbed by the solution (can be assumed to be 1 for optically dense solutions).

Mandatory Visualizations



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Caption: Experimental workflow for monitoring a UV curing process at 395 nm.



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Caption: Simplified signaling pathway of UVA (395 nm)-induced apoptosis.

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- To cite this document: BenchChem. [Measuring the Invisible: Application Notes and Protocols for 395 nm Light Intensity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602355#methods-for-measuring-395-nm-light-intensity>]

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